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Introduction
Enasidenib (Idhifa®) is an inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme, approved

for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML)

with an IDH2 mutation.[1][2] Understanding the potential for drug-drug interactions (DDIs) is

critical for its safe and effective use, as cancer patients are often on multiple concomitant

medications. Enasidenib-d6, a deuterated form of enasidenib, serves as a crucial tool,

primarily as an internal standard, in the bioanalytical assays that underpin these DDI studies.

Its use ensures accurate quantification of enasidenib concentrations in complex biological

matrices, a fundamental requirement for robust pharmacokinetic (PK) and DDI assessment.

In vitro studies have shown that enasidenib can inhibit various drug-metabolizing enzymes and

transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic

anion transporting polypeptide 1B1 (OATP1B1), and OATP1B3.[1][3] This document provides

detailed application notes and protocols for investigating the DDI potential of enasidenib,

highlighting the integral role of enasidenib-d6.

Data Presentation: Summary of Clinical DDI Studies
The following tables summarize the results from clinical DDI studies where enasidenib was co-

administered with probe substrates for various cytochrome P450 (CYP) enzymes and drug

transporters.
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Table 1: Effect of Enasidenib on the Pharmacokinetics of CYP Probe Substrates[2]

CYP Isozyme
Probe
Substrate

Parameter

Geometric
Mean Ratio
(Substrate +
Enasidenib /
Substrate
Alone)

90%
Confidence
Interval

CYP2D6
Dextromethorpha

n
AUC(0-∞) 1.37 0.96, 1.96

Cmax 1.24 0.94, 1.65

CYP2C9 Flurbiprofen AUC(0-∞) 1.14 1.01, 1.29

Cmax 0.97 0.86, 1.08

CYP3A4 Midazolam AUC(0-∞) 0.57 0.34, 0.97

Cmax 0.77 0.39, 1.53

CYP2C19 Omeprazole AUC(0-∞) 1.86 1.33, 2.60

Cmax 1.47 0.93, 2.31

CYP2C8 Pioglitazone AUC(0-∞) 0.80 0.62, 1.03

Cmax 0.87 0.65, 1.16

Table 2: Effect of Enasidenib on the Pharmacokinetics of Transporter Probe Substrates[1]
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Transporter(s)
Probe
Substrate

Parameter

Geometric
Mean Ratio
(Substrate +
Enasidenib /
Substrate
Alone)

90%
Confidence
Interval

P-gp
Digoxin (0.25

mg)
AUC(0-30 days) 1.2 0.9, 1.6

OATP1B1,

OATP1B3,

BCRP

Rosuvastatin (10

mg)
AUC(0-∞) 3.4 2.6, 4.5

Cmax 3.66 N/A

Note: The Cmax ratio for rosuvastatin was reported as an increase of 366%, which is

presented here as a ratio of 3.66.[4]

Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory

concentration (IC50) of enasidenib for major CYP isozymes. Enasidenib-d6 would be used in

the analytical phase to ensure accurate quantification if enasidenib itself were being measured.

Objective: To evaluate the direct inhibitory potential of enasidenib on major human CYP

enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

Human liver microsomes (HLM)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
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Enasidenib

Positive control inhibitors for each CYP isozyme

Phosphate buffer (pH 7.4)

Acetonitrile with an internal standard (e.g., a deuterated analog of the metabolite or a

structurally similar compound; if quantifying enasidenib, enasidenib-d6 would be used

here).

96-well plates

LC-MS/MS system

Procedure:

Preparation of Reagents: Prepare stock solutions of enasidenib, probe substrates, and

control inhibitors in a suitable solvent (e.g., DMSO).

Incubation Mixture Preparation: In a 96-well plate, combine phosphate buffer, HLM, and the

NADPH regenerating system.

Pre-incubation: Add varying concentrations of enasidenib or the positive control inhibitor to

the wells. Pre-incubate the mixture at 37°C for 10 minutes.

Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the

enzymatic reaction.

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes),

ensuring the reaction is in the linear range.

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the

internal standard.

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to

a new plate for analysis.
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LC-MS/MS Analysis: Quantify the formation of the metabolite from the probe substrate using

a validated LC-MS/MS method.

Data Analysis: Plot the percentage of inhibition versus the logarithm of the enasidenib

concentration. Determine the IC50 value using a suitable nonlinear regression model.

Protocol 2: Clinical DDI Study with a Cocktail of Probe
Substrates
This protocol describes a clinical study to assess the in vivo DDI potential of enasidenib.

Enasidenib-d6 is essential for the bioanalytical method to quantify enasidenib concentrations

in patient plasma samples.

Objective: To evaluate the effect of multiple doses of enasidenib on the pharmacokinetics of a

cocktail of probe substrates for various CYP enzymes and transporters.

Study Design:

Open-label, single-sequence study in patients with relapsed or refractory AML or

myelodysplastic syndrome.[1][2]

Day 1: Administer a cocktail of probe substrates alone (e.g., dextromethorphan, flurbiprofen,

midazolam, omeprazole, pioglitazone, digoxin, rosuvastatin).

Serial Blood Sampling: Collect blood samples at predetermined time points to characterize

the pharmacokinetics of each probe substrate.

Enasidenib Administration: Administer enasidenib (e.g., 100 mg once daily) for a specified

duration (e.g., 28 days) to reach steady-state concentrations.[1][2]

Day 28: Co-administer the same cocktail of probe substrates with enasidenib.

Serial Blood Sampling: Repeat the blood sampling schedule to characterize the

pharmacokinetics of the probe substrates in the presence of enasidenib.

Bioanalytical Method:
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Sample Preparation: Extract plasma samples (e.g., using protein precipitation or liquid-liquid

extraction). Add enasidenib-d6 as the internal standard to all samples, calibrators, and

quality controls to account for variability during sample processing and analysis.

LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for

the simultaneous quantification of all probe substrates, their major metabolites, and

enasidenib. The use of stable isotope-labeled internal standards like enasidenib-d6 is best

practice.

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax) for

each probe substrate with and without co-administration of enasidenib using non-

compartmental analysis.

Statistical Analysis: Calculate the geometric mean ratios and 90% confidence intervals for

the pharmacokinetic parameters to assess the significance of any observed interactions.
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In Vitro CYP Inhibition Assay Workflow
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Caption: Workflow for an in vitro CYP inhibition assay.
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Role of Enasidenib-d6 in Bioanalysis
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Caption: Use of Enasidenib-d6 as an internal standard.
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Caption: Summary of Enasidenib's key DDI mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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